3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

3-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide is a fully synthetic, small-molecule azepane-1-carboxamide derivative. Compounds in this structural class have been evaluated for protein kinase inhibition and cannabinoid receptor modulation.

Molecular Formula C22H27ClN2O3
Molecular Weight 402.92
CAS No. 1795456-83-5
Cat. No. B2896877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide
CAS1795456-83-5
Molecular FormulaC22H27ClN2O3
Molecular Weight402.92
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C22H27ClN2O3/c1-27-20-11-6-16(13-21(20)28-2)14-24-22(26)25-12-4-3-5-18(15-25)17-7-9-19(23)10-8-17/h6-11,13,18H,3-5,12,14-15H2,1-2H3,(H,24,26)
InChIKeyJRYJXNVVZXLEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide (CAS 1795456-83-5) — Chemical Class and Baseline Procurement Profile


3-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide is a fully synthetic, small-molecule azepane-1-carboxamide derivative. Compounds in this structural class have been evaluated for protein kinase inhibition and cannabinoid receptor modulation [1]. The molecule integrates a 4-chlorophenyl substituent at the 3-position of the seven-membered azepane ring and a 3,4-dimethoxybenzyl group on the urea/carboxamide nitrogen, yielding a distinct substitution pattern rather than a simple heterocyclic core. However, a comprehensive search of the public domain—spanning PubMed-indexed articles, patent databases (USPTO, EPO, WIPO), PubChem, ChEMBL, BindingDB, and authoritative chemical catalogs (excluding benchchems, molecule, evitachem, vulcanchem and their subdomains)—returns no peer-reviewed primary research papers, no patents claiming this compound by specific example, and no quantitative biological-activity data (IC50, Ki, EC50, target engagement) indexed against CAS 1795456-83-5 from any permitted source. The compound is therefore classified as a commercially available screening compound with an uncharacterized pharmacological profile. Its procurement value resides solely in its potential as a tool compound for exploratory medicinal chemistry, not in any proven, quantified differentiation over structural analogs [1].

Why 3-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide Cannot Be Interchanged with In-Class Analogs Without Quantitative Evidence


Generic substitution among azepane-1-carboxamide analogs is scientifically inadmissible because the biological activity of this chemotype is acutely sensitive to both the nature of the aryl group at the azepane 3-position and the substituent on the N-carboxamide nitrogen. In the PKB/Akt inhibitor series described by Breitenlechner et al. (2004), subtle modifications to the azepane linker and aryl appendages produced IC50 variations spanning two orders of magnitude and profoundly altered plasma stability in mouse models [1]. Among synthetic cannabinoid azepane isomers, binding affinity at CB1 and CB2 receptors is exquisitely dependent on the regiochemistry and electronic character of the aromatic substituents; even positional isomers display divergent functional activity [2]. A compound such as 3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide, which incorporates both a 4-chlorophenyl group and a 3,4-dimethoxybenzyl moiety, occupies a distinct chemical space relative to known active analogs bearing fluorophenyl, trimethoxyphenyl, or simple benzyl groups. However, without quantitative head-to-head data comparing CAS 1795456-83-5 against any specific comparator, no procurement or assay-design decision should assume functional equivalence with or superiority over any in-class alternative. The absence of published data from permitted sources makes substitution decisions purely speculative and scientifically unjustified [1] [2].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide (CAS 1795456-83-5) Versus Comparators


No Quantified Binding Affinity, Functional Activity, or Target Engagement Data Indexed Against CAS 1795456-83-5 in Any Permitted Public Database

An exhaustive search of PubChem, ChEMBL, BindingDB, PubMed, and patent databases (USPTO, EPO, WIPO) for quantitative data on CAS 1795456-83-5 returned zero records from permitted sources. No IC50, Ki, Kd, EC50, or target-engagement data exist for this compound. In contrast, structurally related azepane-1-carboxamides have been characterized in quantitative detail in peer-reviewed literature. For example, N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide (compound 4 in Breitenlechner et al., 2004) exhibited an IC50 of 4 nM against PKB-alpha and demonstrated full plasma stability in mouse plasma, while the parent ester analog (compound 1) was plasma-labile [1]. In the synthetic cannabinoid domain, azepane isomers of AM-1220 display distinctly different CB1/CB2 binding profiles; the (N-methylazepan-3-yl) isomer shows differential affinity relative to the parent piperidine compound [2]. No such data are available for the target compound. The absence of quantitative comparative data from permitted sources means that no differentiation claim—positive or negative—can be substantiated for CAS 1795456-83-5 relative to any named comparator. Until primary data are generated and published, its pharmacological profile is completely uncharacterized, and it cannot be ranked against any analog [1] [2].

Medicinal Chemistry Chemical Biology Drug Discovery

Absence of Patent or Literature Precedent for Differential Selectivity or Off-Target Profile

A survey of patent families covering amino-azaheterocyclic carboxamides (including US-8637532-B2, EP-2235016, and US-20030181716) reveals generic Markush claims that could encompass the target compound's scaffold, but no patent lists CAS 1795456-83-5 as a specifically synthesized example with associated activity data [2]. In contrast, specific azepane derivatives within these patent families have been individually exemplified with anti-cell-proliferation IC50 values and plasma-stability measurements. Class-level inference from the azepane PKB inhibitor literature indicates that even conservative substitutions on the azepane ring or carboxamide side chain can dramatically alter kinase selectivity profiles; Breitenlechner et al. demonstrated that ester-to-amide linker replacement retained PKB-alpha potency while restoring plasma stability [1]. However, class-level inference alone cannot predict whether the target compound achieves selectivity for any particular kinase, receptor, or off-target liability. No selectivity panel data (e.g., kinase profiling, CEREP panel, or safety pharmacology) indexed against CAS 1795456-83-5 exists in the public domain. Consequently, any claim of differentiated selectivity or reduced off-target risk relative to in-class analogs is unsupported [1] [2].

Chemical Probes Selectivity Profiling Patent Landscape

Lack of Any In Vivo Pharmacokinetic, Metabolic Stability, or Toxicology Data in Permitted Sources

No in vivo pharmacokinetic (PK), metabolic stability, plasma protein binding, cytochrome P450 inhibition, or toxicology data are indexed for CAS 1795456-83-5 in PubMed, PubChem, or any authoritative database. Within the broader azepane-1-carboxamide class, in vivo and in vitro ADME parameters are highly variable and not predictable from structure alone. Breitenlechner et al. demonstrated that an ester-containing azepane PKB inhibitor was plasma-unstable in mouse plasma, while the corresponding amide-linked analog was fully stable under identical conditions [1]. This illustrates that plasma stability cannot be inferred across the class without empirical measurement. For the target compound, the presence of the 3,4-dimethoxybenzyl group may influence metabolic liability (e.g., CYP-mediated O-demethylation or oxidative metabolism), but no experimental data confirm or refute this. Until measured, the in vivo suitability of this compound for animal studies or translational research remains entirely unknown, and no differentiation from analogs can be asserted [1].

ADME Drug Metabolism In Vivo Pharmacology

Application Scenarios for 3-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide (CAS 1795456-83-5) Based on Available Evidence


Exploratory Medicinal Chemistry Library Diversification

The compound may serve as a topological diversity element in combinatorial or parallel synthesis libraries targeting the azepane-1-carboxamide chemotype. Its orthogonally substituted aryl rings provide substitution vectors distinct from known active azepane derivatives (e.g., the 2-fluoro-6-hydroxy-3-methoxybenzoyl series in Breitenlechner et al., 2004), offering scaffold-hopping opportunities in kinase or GPCR drug-discovery programs [1]. However, no quantitative screening data from permitted sources validate that this specific substitution pattern confers any advantage.

Negative Control or Inactive Analog for SAR Studies

If primary screening in a laboratory's internal assays reveals that CAS 1795456-83-5 is inactive against a given target panel, it could potentially serve as a structurally matched negative control for active azepane-1-carboxamide hit compounds. The 4-chlorophenyl and 3,4-dimethoxybenzyl groups provide sufficient structural similarity to active analogs that inactivity data could meaningfully illuminate SAR. This application is contingent on the user generating the primary screening data; no external data support any specific activity or lack thereof [2].

Reference Standard for Analytical Method Development

The compound's molecular formula (C22H27ClN2O3, molecular weight 402.92) and defined substitution pattern make it a viable reference standard for developing LC-MS, HPLC, or NMR analytical methods to detect and quantify azepane-1-carboxamides in complex matrices. Its distinct mass and chlorine isotopic signature facilitate unambiguous detection [3]. This utility is independent of biological activity and requires no comparator differentiation evidence.

Computational Chemistry and Docking Model Validation

The compound could be used to test computational predictions of binding modes or affinity for proteins known to accommodate azepane-1-carboxamide ligands (e.g., PKB/Akt, cannabinoid receptors). Predicted binding poses could be compared with experimentally characterized analogs to validate docking algorithms. However, without co-crystal structures or measured affinity data, any computational predictions remain unverified [1].

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